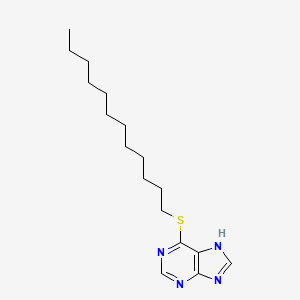
6-dodecylsulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecylsulfanyl-7H-purine is a purine derivative characterized by the presence of a dodecylsulfanyl group at the 6-position of the purine ring Purine derivatives are known for their significant roles in biological systems, including their involvement in nucleic acids and various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-dodecylsulfanyl-7H-purine typically involves the alkylation of 6-mercaptopurine with dodecyl bromide. The reaction is carried out under basic conditions, often using potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiol group of 6-mercaptopurine attacks the alkyl halide, resulting in the formation of the dodecylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Dodecylsulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions, although this is less common.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of purine derivatives.
Scientific Research Applications
6-Dodecylsulfanyl-7H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions, as well as enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as surfactants or catalysts.
Mechanism of Action
The mechanism of action of 6-dodecylsulfanyl-7H-purine involves its interaction with various molecular targets. As a purine derivative, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This can lead to the inhibition of DNA and RNA polymerases, ultimately affecting cell proliferation. Additionally, it may inhibit specific enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the accumulation of toxic metabolites and cell death.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A well-known antimetabolite used in the treatment of leukemia. It shares the purine core structure but lacks the dodecylsulfanyl group.
6-Thioguanine: Another purine analog used in chemotherapy, similar to 6-mercaptopurine but with a thiol group at the 6-position.
8-Dodecylsulfanyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione: A related compound with a similar dodecylsulfanyl group but different substitution on the purine ring.
Uniqueness
6-Dodecylsulfanyl-7H-purine is unique due to the presence of the long dodecylsulfanyl chain, which can impart distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This structural feature can influence its biological activity and make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
5441-35-0 |
|---|---|
Molecular Formula |
C17H28N4S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
6-dodecylsulfanyl-7H-purine |
InChI |
InChI=1S/C17H28N4S/c1-2-3-4-5-6-7-8-9-10-11-12-22-17-15-16(19-13-18-15)20-14-21-17/h13-14H,2-12H2,1H3,(H,18,19,20,21) |
InChI Key |
AFJZYUIPQLCQRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


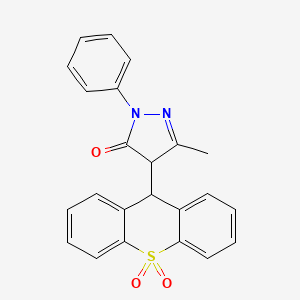
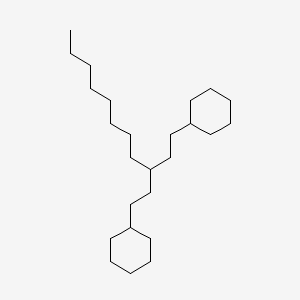
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
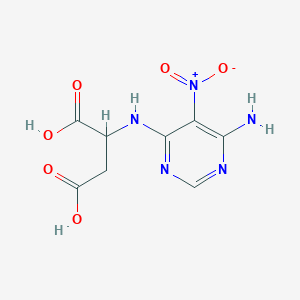
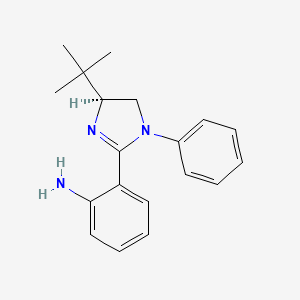
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
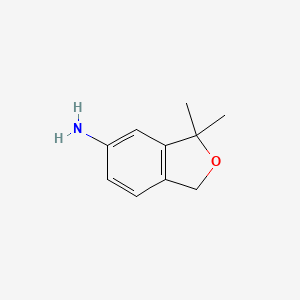
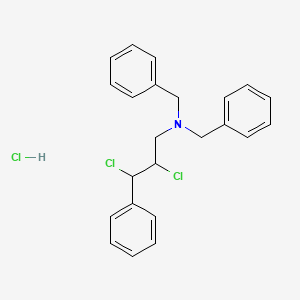
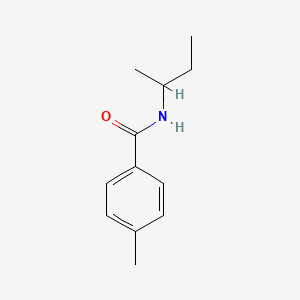
![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
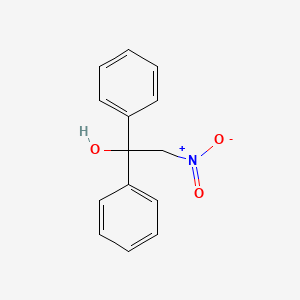
![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)
